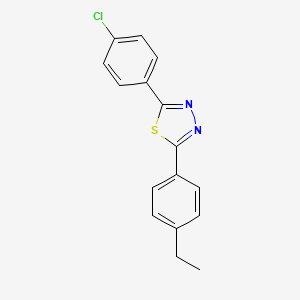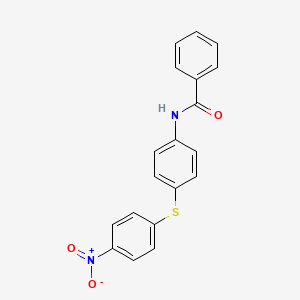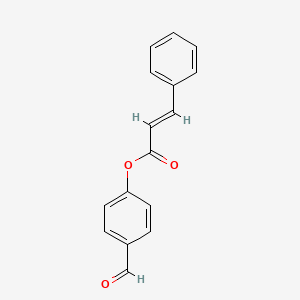
2-(4-Chlorophenyl)-5-(4-ethylphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)-5-(4-etilfenil)-1,3,4-tiadiazol es un compuesto orgánico que pertenece a la clase de los tiadiazoles. Los tiadiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de un grupo clorofenilo y un grupo etilfenilo unidos al anillo tiadiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Clorofenil)-5-(4-etilfenil)-1,3,4-tiadiazol normalmente implica la ciclización de precursores apropiados. Un método común es la reacción de 4-clorobenzoilhidrazida con cloruro de 4-etilbenzoilo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción procede a través de la formación de una hidrazona intermedia, que luego cicliza para formar el anillo tiadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Clorofenil)-5-(4-etilfenil)-1,3,4-tiadiazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden llevar a la formación de tioles u otros derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Tioles u otros derivados reducidos.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(4-Clorofenil)-5-(4-etilfenil)-1,3,4-tiadiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano.
Medicina: Se están realizando investigaciones para explorar su potencial como agente antiinflamatorio o anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)-5-(4-etilfenil)-1,3,4-tiadiazol depende de su aplicación. En química medicinal, puede interactuar con objetivos moleculares específicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Clorofenil)-5-fenil-1,3,4-tiadiazol
- 2-(4-Metilfenil)-5-(4-etilfenil)-1,3,4-tiadiazol
- 2-(4-Clorofenil)-5-(4-metoxifenil)-1,3,4-tiadiazol
Singularidad
2-(4-Clorofenil)-5-(4-etilfenil)-1,3,4-tiadiazol es único debido a la combinación específica de los grupos clorofenilo y etilfenilo, que pueden influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C16H13ClN2S |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H13ClN2S/c1-2-11-3-5-12(6-4-11)15-18-19-16(20-15)13-7-9-14(17)10-8-13/h3-10H,2H2,1H3 |
Clave InChI |
KMBHPIYYYVCFJN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)
![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)



![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
